

In-depth Technical Guide: 4-Methylglutamic Acid

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Compound of Interest

Compound Name: **4-Methylglutamic acid**

Cat. No.: **B228694**

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IUPAC Name: 2-amino-4-methylpentanedioic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-methylglutamic acid**, a key molecule in neuroscience research. The guide details its chemical properties, synthesis, and biological activities, with a focus on its interactions with kainate receptors and excitatory amino acid transporters. Experimental protocols and quantitative data are presented to support further research and development.

Core Chemical and Physical Properties

4-Methylglutamic acid is a derivative of the excitatory neurotransmitter L-glutamic acid. The introduction of a methyl group at the 4-position confers selectivity for specific glutamate receptor subtypes. The stereochemistry at both the 2 and 4 positions is critical for its biological activity, with the (2S,4R) isomer, also known as SYM 2081, being the most potent and widely studied.

Property	Value	Reference
IUPAC Name	2-amino-4-methylpentanedioic acid	[1]
Molecular Formula	C ₆ H ₁₁ NO ₄	[1]
Molecular Weight	161.16 g/mol	[1]
CAS Number (for (2S,4R) isomer)	31137-74-3	

Biological Activity and Quantitative Data

(2S,4R)-4-Methylglutamic acid is a potent and selective agonist for kainate receptors and an inhibitor of the excitatory amino acid transporter 2 (EAAT2).[\[2\]](#)

Kainate Receptor Activity

(2S,4R)-4-methylglutamic acid exhibits high affinity for kainate receptors, particularly the GluK1 (formerly GluR5) and GluK2 (formerly GluR6) subunits. Its potency is comparable to that of kainic acid itself.

Parameter	Receptor/System	Value
IC ₅₀ (Inhibition of [³ H]kainic acid binding)	Wild-type rat forebrain kainate receptors	~32 nM
IC ₅₀ (Inhibition of [³ H]kainic acid binding)	Recombinant GluR6 kainate receptors	~19 nM
EC ₅₀ (Activation of inward currents)	Recombinant GluR6 kainate receptors	~1.0 μM
IC ₅₀ (Steady-state desensitization)	Recombinant GluR6 kainate receptors	7.6 nM
IC ₅₀ (Steady-state desensitization)	Native kainate receptors in dorsal root ganglion neurons	11 nM
Selectivity	~800-fold less potent at AMPA receptors	
Selectivity	~200-fold less potent at NMDA receptors	

EAAT2 Inhibition

(2S,4R)-4-methylglutamic acid has been shown to inhibit glutamate uptake by the excitatory amino acid transporter 2 (EAAT2), which is primarily located on glial cells and is responsible for the majority of glutamate clearance from the synaptic cleft.[\[2\]](#)

Experimental Protocols

Synthesis of 4-Methylglutamic Acid

While a detailed, publicly available, step-by-step protocol for the synthesis of 4-methylglutamic acid is not readily found in the searched literature, the general approach often involves stereoselective methods starting from chiral precursors. One patented method for a related compound, L-γ-methylene glutamic acid, involves the derivatization of pyroglutamic acid.[\[3\]](#) This process includes:

- Protection: Protection of the nitrogen and carboxylic acid functional groups of a pyroglutamic acid derivative.
- Derivatization: Addition of the desired methyl group at the 4-position through a series of stereocontrolled reactions.
- Decyclization and Deprotection: Opening of the pyroglutamate ring to form the linear glutamic acid backbone, followed by the removal of protecting groups to yield the final product.

Kainate Receptor Binding Assay

This protocol is used to determine the binding affinity of **4-methylglutamic acid** to kainate receptors.

- Membrane Preparation: Isolate cell membranes from a tissue source rich in kainate receptors (e.g., rat forebrain) or from cells engineered to express specific kainate receptor subunits (e.g., HEK293 cells expressing GluK2).
- Incubation: Incubate the prepared membranes with a radiolabeled ligand, such as [³H]- (2S,4R)-**4-methylglutamic acid** or [³H]kainic acid, in the presence of varying concentrations of unlabeled **4-methylglutamic acid**.^[4]
- Separation: Separate the bound from the unbound radioligand via rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the concentration of **4-methylglutamic acid** that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.

Whole-Cell Electrophysiology for Kainate Receptor Activity

This technique measures the functional effects of **4-methylglutamic acid** on kainate receptors.

- Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific kainate receptor subunits.
- Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.
- Drug Application: Apply known concentrations of **(2S,4R)-4-methylglutamic acid** to the cell using a rapid perfusion system.
- Data Acquisition: Record the resulting ion currents flowing through the kainate receptors. This allows for the determination of the concentration that produces a half-maximal response (EC_{50}).^[5]
- Desensitization Protocol: To measure steady-state desensitization, pre-apply a low concentration of **4-methylglutamic acid** before applying a higher, activating concentration of a kainate receptor agonist. The reduction in the response to the activating concentration indicates the degree of desensitization.^[5]

EAAT2 Glutamate Uptake Assay

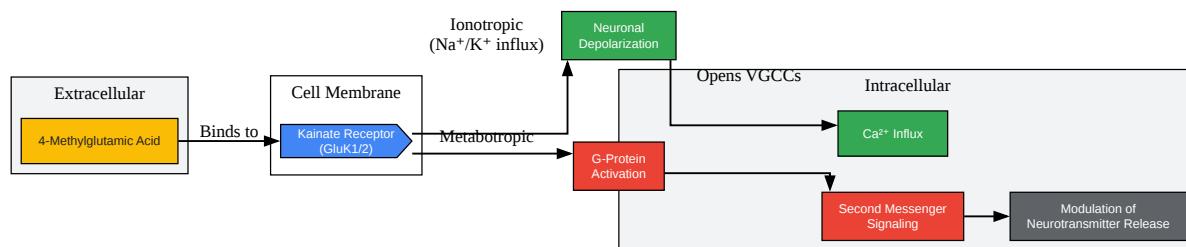
This assay quantifies the inhibitory effect of **4-methylglutamic acid** on EAAT2-mediated glutamate transport.

- Cell Preparation: Use primary astrocyte cultures or cell lines expressing EAAT2.
- Incubation: Pre-incubate the cells with varying concentrations of **4-methylglutamic acid**.
- Uptake Initiation: Initiate glutamate uptake by adding a known concentration of radiolabeled glutamate (e.g., [3H]L-glutamate).^{[2][6]}
- Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled glutamate.
- Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
- Data Analysis: Determine the concentration of **4-methylglutamic acid** that inhibits 50% of the glutamate uptake (IC_{50} value).

Signaling Pathways and Workflows

Kainate Receptor Signaling Pathway

(2S,4R)-4-methylglutamic acid, as a kainate receptor agonist, can trigger both ionotropic and metabotropic signaling cascades. The ionotropic action leads to direct cation influx and neuronal depolarization, while the metabotropic actions can modulate neurotransmitter release.

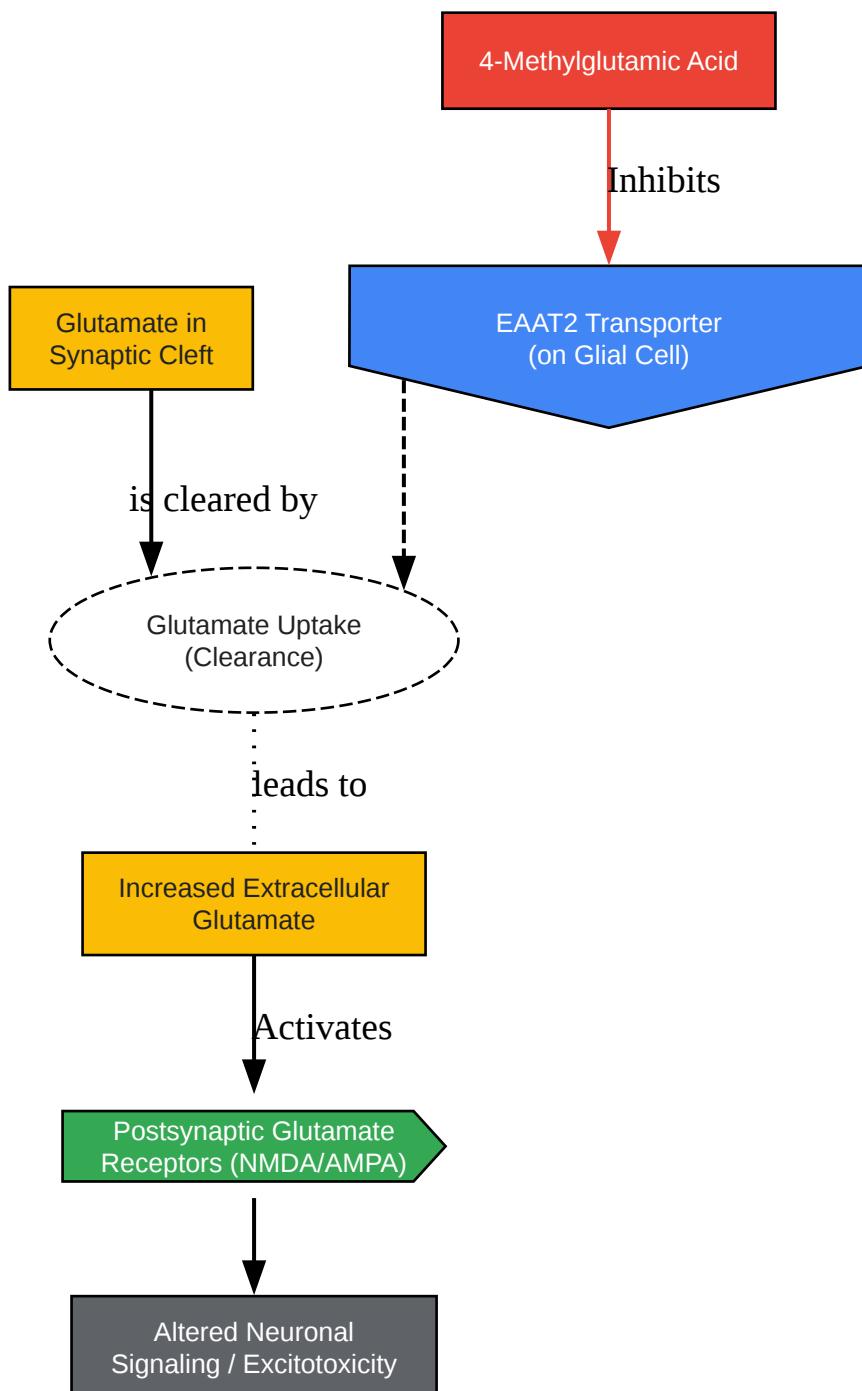


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Caption: Kainate receptor signaling activated by **4-methylglutamic acid**.

EAAT2 Inhibition Workflow

By inhibiting EAAT2, **4-methylglutamic acid** can lead to an increase in the extracellular concentration of glutamate, which can have significant downstream effects on neuronal signaling and excitotoxicity.

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